![molecular formula C20H25N3O2 B11337982 2-(4-Methoxyphenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11337982.png)
2-(4-Methoxyphenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone
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Overview
Description
2-(4-METHOXYPHENYL)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . It is structurally characterized by the presence of a methoxyphenyl group, a piperazine ring, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(4-METHOXYPHENYL)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves several steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different alkyl halides.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction, and acetic anhydride for acetylation reactions.
Scientific Research Applications
2-(4-METHOXYPHENYL)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and the lower urinary tract . The binding of this compound to these receptors can either activate or block their function, leading to various physiological effects. Molecular dynamics simulations and in silico docking studies have shown that this compound has a high affinity for these receptors, making it a promising candidate for further drug development .
Comparison with Similar Compounds
Similar compounds include other arylpiperazine-based alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil . Compared to these compounds, 2-(4-METHOXYPHENYL)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE exhibits a unique combination of structural features that contribute to its high receptor affinity and potential therapeutic benefits. The presence of the methoxyphenyl group and the pyridine moiety distinguishes it from other similar compounds, providing a different pharmacokinetic profile and possibly fewer side effects .
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-7-5-17(6-8-19)16-20(24)23-14-12-22(13-15-23)11-9-18-4-2-3-10-21-18/h2-8,10H,9,11-16H2,1H3 |
InChI Key |
LLNFXSTVARKQSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
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